molecular formula C9H10Cl4O2 B11945828 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene CAS No. 19448-78-3

1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene

Cat. No.: B11945828
CAS No.: 19448-78-3
M. Wt: 292.0 g/mol
InChI Key: HFLBDHJDGDFHGU-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene is a chlorinated bicyclic compound with the molecular formula C9H10Cl4O2. This compound is characterized by its unique bicyclo[2.2.1]heptene structure, which is often referred to as a norbornene framework. The presence of four chlorine atoms and two methoxy groups adds to its chemical complexity and reactivity.

Preparation Methods

The synthesis of 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is a tetrachlorocyclopentadiene, and the dienophile is a methoxy-substituted alkene. The reaction conditions often require elevated temperatures and the presence of a Lewis acid catalyst to facilitate the cycloaddition .

The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yields of the desired product .

Chemical Reactions Analysis

1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy groups, converting them into carbonyl functionalities.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This process can selectively remove the chlorine atoms, yielding less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates. It helps in understanding the mechanisms of halogenase enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its reactivity and functional groups make it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The chlorine atoms and methoxy groups make it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The bicyclic structure also allows for unique rearrangements and ring-opening reactions under specific conditions .

Comparison with Similar Compounds

1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:

    1,2,3,4,5,6-Hexachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene: This compound has two additional chlorine atoms, making it more reactive and less stable.

    1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene: The presence of a phenyl group adds to its complexity and alters its reactivity.

    5,6-Dibromo-1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene: The substitution of bromine for chlorine changes its chemical properties and reactivity

These comparisons highlight the uniqueness of 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[22

Properties

CAS No.

19448-78-3

Molecular Formula

C9H10Cl4O2

Molecular Weight

292.0 g/mol

IUPAC Name

1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C9H10Cl4O2/c1-14-9(15-2)7(12)3-4-8(9,13)6(11)5(7)10/h3-4H2,1-2H3

InChI Key

HFLBDHJDGDFHGU-UHFFFAOYSA-N

Canonical SMILES

COC1(C2(CCC1(C(=C2Cl)Cl)Cl)Cl)OC

Origin of Product

United States

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